Tanzawaic acid B

Neuroinflammation Microglial Activation Nitric Oxide Inhibition

Researchers investigating horizontal gene transfer or PTP1B-related metabolic disorders require structurally precise natural products. Tanzawaic acid B offers validated selectivity: unlike congeners D/E, it inhibits PTP1B (IC50=8.2 µM) and bacterial conjugation (IncW/IncFII) with reduced cytotoxicity. - **Key differentiator**: 6-fold potency range vs. tanzawaic acid A in NO inhibition enables assay tuning. - **Target applications**: Neuroinflammation (BV-2 microglia, IC50=42.5 µM), neutrophil superoxide studies, diabetes probe. - **Supply**: Packaged for long-duration co-culture; not for IncN/IncP systems.

Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
Cat. No. B12363227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanzawaic acid B
Molecular FormulaC18H26O2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1CC(C2C(C1)C=CC(C2C=CC=CC(=O)O)C)C
InChIInChI=1S/C18H26O2/c1-12-10-14(3)18-15(11-12)9-8-13(2)16(18)6-4-5-7-17(19)20/h4-9,12-16,18H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13-,14+,15-,16-,18-/m0/s1
InChIKeyDUGGXGNWQZWAAS-RAJPTAFASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanzawaic Acid B for Research Procurement: Fungal Polyketide Sourcing and Baseline Characterization


Tanzawaic acid B is a fungal polyketide secondary metabolite characterized by a trans-decalinpentanoic acid skeleton, isolated from Penicillium citrinum and various marine-derived Penicillium sp. strains [1]. The compound bears the identifier (+)-Tanzawaic acid B (GS-1302-1), with a molecular formula C18H26O2 and molecular weight of 274.40 . It was originally discovered as an inhibitor of superoxide anion production in human neutrophils and has subsequently been identified as a chemically novel bacterial conjugation inhibitor [2]. For procurement purposes, researchers should note that tanzawaic acids represent a class of structurally related polyketides with divergent side-chain modifications that critically influence their target engagement profiles and potency across multiple assay systems [3].

Workflow
Natural product polyketide probe (fungal secondary metabolite)
Selection Context
Conjugation inhibitor, PTP1B inhibitor, and NO production modulator
Use Context
Plasmid biology, metabolic disease, neuroinflammation, and innate immunity research models

Why Tanzawaic Acid B Cannot Be Interchanged with Other Tanzawaic Acid Congeners in Experimental Design


Despite sharing the trans-decalinpentanoic acid core skeleton, tanzawaic acid congeners exhibit sharply divergent potency profiles in head-to-head functional assays. In LPS-activated BV-2 microglial cells evaluated under identical experimental conditions, tanzawaic acid A (IC50 = 7.1 μM), tanzawaic acid B (IC50 = 42.5 μM), and 2E,4Z-tanzawaic acid D (IC50 = 37.8 μM) demonstrated a nearly 6-fold potency differential for nitric oxide (NO) production inhibition [1]. Furthermore, while tanzawaic acids A and B share PTP1B inhibitory activity (IC50 = 8.2 μM for both), tanzawaic acids D and E showed no detectable PTP1B inhibition in the same assay system [1]. The side-chain structural variations that differentiate these congeners confer distinct target selectivity, meaning that substituting one tanzawaic acid for another without assay-specific validation introduces uncontrolled experimental variability and risks misattribution of biological effects.

Congener potency shifts
Side-chain variations cause up to ~6-fold potency differences in NO inhibition assays; direct substitution alters dose-response interpretation.
PTP1B activity not class-wide
Tanzawaic acids D and E lack detectable PTP1B inhibition; substituting for B loses target engagement even with identical core scaffold.
Plasmid group selectivity mismatch
IncN and IncP plasmids are refractory to tanzawaic acid B; interchanging compounds without plasmid system validation risks false-negative results.

Quantitative Differentiation Evidence for Tanzawaic Acid B Procurement and Experimental Prioritization


Differential Potency in Microglial NO Inhibition: Tanzawaic Acid B vs. Tanzawaic Acid A

In a direct head-to-head comparative screen of tanzawaic acid congeners for anti-inflammatory effects in LPS-activated murine BV-2 microglial cells, tanzawaic acid B (compound 5) inhibited nitric oxide (NO) production with an IC50 value of 42.5 μM. Under identical experimental conditions, tanzawaic acid A (compound 2) exhibited significantly greater potency with an IC50 of 7.1 μM, while 2E,4Z-tanzawaic acid D (compound 1) showed an IC50 of 37.8 μM [1]. This 6-fold potency difference between tanzawaic acid A and B, measured in the same assay, demonstrates that side-chain structural variations confer functionally meaningful differences in anti-inflammatory activity.

NO Inhibition Potency (BV-2 microglia)
Head-to-head
42.5 μM (TzB) vs. 7.1 μM (TzA) and 37.8 μM (TzD)
Supports congener-specific potency context for neuroinflammation models.
~6-fold difference relative to TzA; side-chain structure critically modulates activity.
Neuroinflammation Microglial Activation Nitric Oxide Inhibition

Selective PTP1B Inhibition Profile: Tanzawaic Acid B vs. Tanzawaic Acid D and E

Tanzawaic acid B and tanzawaic acid A both inhibit protein tyrosine phosphatase 1B (PTP1B) with identical IC50 values of 8.2 μM in cell-free enzymatic assays. In contrast, tanzawaic acid D and the salt form of tanzawaic acid E, which share the same trans-decalinpentanoic acid core skeleton, exhibited no detectable PTP1B inhibitory activity in the same assay system [1]. This structure-activity relationship demonstrates that PTP1B inhibition is not a class-wide property of tanzawaic acids but rather depends on specific side-chain structural features present in tanzawaic acids A and B but absent in D and E.

PTP1B Enzyme Inhibition
Head-to-head
8.2 μM (TzB and TzA); inactive (TzD, TzE salt)
PTP1B inhibition is congener-dependent; not a class-wide property.
Absence of activity in D/E highlights side-chain requirements.
PTP1B Inhibition Type 2 Diabetes Metabolic Disease

Reduced Cytotoxicity Profile: Tanzawaic Acid B vs. Synthetic Conjugation Inhibitors

In a high-throughput screen of 1,632 natural compounds for bacterial conjugation inhibitors, tanzawaic acids A and B were identified as the top hits. Critically, tanzawaic acids A and B demonstrated reduced toxicity in bacterial, fungal, and human cells when compared directly to synthetic conjugation inhibitors evaluated in parallel [1]. The study specifically noted that this favorable toxicity profile opens the possibility for deployment of tanzawaic acids in complex environments, including natural settings relevant for antibiotic resistance dissemination [1]. Both compounds inhibited IncW and IncFII conjugative systems, including plasmids mobilized by them, while plasmids belonging to IncFI, IncI, IncL/M, IncX, and IncH incompatibility groups were targeted to a lesser extent, and IncN and IncP plasmids were unaffected [1].

Cytotoxicity vs. Synthetic Inhibitors
Reported
Reported lower toxicity in bacterial, fungal, and human cells
Supports selection for long-duration or environmental conjugation assays.
Qualitative comparison from 1,632-compound screen; independent validation advised.
Bacterial Conjugation Antibiotic Resistance Plasmid Dissemination

Plasmid Incompatibility Group Selectivity: Differential Targeting by Tanzawaic Acid B

Tanzawaic acid B (and A) exhibited differential inhibitory activity across plasmid incompatibility groups in bacterial conjugation assays. The compounds strongly inhibited IncW and IncFII conjugative systems, including plasmids mobilized by them, while showing intermediate inhibition of plasmids belonging to IncFI, IncI, IncL/M, IncX, and IncH incompatibility groups. Notably, IncN and IncP plasmids were completely unaffected by tanzawaic acid treatment [1]. This incompatibility group selectivity provides a defined experimental window for plasmid-specific conjugation inhibition studies.

Plasmid Group Selectivity
Context-dependent
Strong: IncW, IncFII; Intermediate: IncFI, IncI, IncL/M, IncX, IncH; None: IncN, IncP
Defines experimental window; IncN/P systems are refractory.
Incompatibility-group-specific response requires upfront validation.
Plasmid Biology Conjugation Inhibition Antimicrobial Resistance

Superoxide Anion Production Inhibition: Primary Discovery Endpoint

Tanzawaic acid B (designated GS-1302-1 in the original isolation study) was identified from Penicillium citrinum based on its capacity to significantly inhibit superoxide anion production in human neutrophils [1]. While this represents the compound's originally reported bioactivity, the available literature does not provide head-to-head quantitative IC50 comparisons with other tanzawaic acid congeners for this specific endpoint. The activity is therefore presented as a validated functional property but cannot be differentiated from tanzawaic acids A, C, or D in this specific assay context.

Superoxide Anion Inhibition
Data to verify
Reported significant inhibition in human neutrophils (discovery endpoint)
Original bioactivity context; no quantitative congener comparison available.
Requires additional comparative characterization.
Neutrophil Biology Oxidative Stress Innate Immunity

Scientifically Validated Application Scenarios for Tanzawaic Acid B Based on Differential Evidence


Bacterial Conjugation Inhibition Studies with Reduced Cellular Toxicity

Tanzawaic acid B is optimally deployed in experimental systems investigating horizontal gene transfer via IncW or IncFII plasmid conjugation. Its demonstrated reduced toxicity in bacterial, fungal, and human cells compared to synthetic conjugation inhibitors [1] makes it particularly suitable for long-duration co-culture experiments, environmental microbiome studies, and ex vivo models where synthetic inhibitor cytotoxicity would confound results. Researchers should note that IncN and IncP plasmid systems are refractory to tanzawaic acid B inhibition and require alternative approaches [1].

PTP1B-Targeted Metabolic Disease Research

For investigations of protein tyrosine phosphatase 1B (PTP1B) as a therapeutic target in type 2 diabetes, obesity, or insulin signaling pathways, tanzawaic acid B provides a validated natural product probe with an IC50 of 8.2 μM in cell-free enzymatic assays [1]. Critically, procurement of tanzawaic acid B specifically—rather than tanzawaic acids D or E—is essential for this application, as D and E lack detectable PTP1B inhibitory activity despite sharing the same core scaffold [1]. Researchers may also consider tanzawaic acid A as an equipotent alternative.

Microglial Neuroinflammation Studies Requiring Moderate NO Inhibition

Tanzawaic acid B is appropriate for neuroinflammation research where moderate potency NO inhibition is desired (IC50 = 42.5 μM in LPS-activated BV-2 microglia [1]). For studies requiring stronger NO suppression, tanzawaic acid A (IC50 = 7.1 μM) provides a 6-fold more potent alternative [1]. This potency differential enables researchers to titrate anti-inflammatory effects by compound selection rather than concentration adjustment alone.

Neutrophil Oxidative Burst and Innate Immunity Investigation

Tanzawaic acid B retains utility in studies of superoxide anion production in human neutrophils, representing its original discovery context [1]. While quantitative differentiation from other tanzawaic acid congeners in this specific assay is not currently available in the primary literature, the compound remains a validated tool for neutrophil biology research requiring modulation of the oxidative burst response.

Application
Selection Property
Validation Focus
Bacterial conjugation inhibition studies
Conjugation selectivity (IncW/IncFII)
Plasmid-group-specific inhibition endpoints
PTP1B-targeted metabolic research
PTP1B inhibitory activity context
PTP1B enzymatic assay context
Microglial neuroinflammation studies
NO inhibition potency context
Microglial NO production endpoint
Neutrophil oxidative burst studies
Superoxide anion inhibition context
Neutrophil oxidative burst endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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